molecular formula C13H10N4O3 B11962927 2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine CAS No. 853407-19-9

2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine

Cat. No.: B11962927
CAS No.: 853407-19-9
M. Wt: 270.24 g/mol
InChI Key: KLKKNQXKWUZIPD-UHFFFAOYSA-N
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Description

2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine is a complex organic compound with significant applications in various fields This compound is known for its unique structural properties, which include a benzimidazole ring fused with a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine typically involves the condensation reaction between 2-methylbenzimidazole and 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine involves its interaction with various molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The benzimidazole ring can interact with nucleic acids and proteins, disrupting their normal function. These combined effects contribute to the compound’s antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-N-((5-nitro-2-furyl)methylidene)benzohydrazide
  • 2-Methyl-N-((5-nitro-2-furyl)methylidene)-3-furohydrazide

Uniqueness

2-Methyl-N-((5-nitro-2-furyl)methylidene)-1H-benzimidazol-5-amine is unique due to its dual functional groups, which provide a combination of redox activity and nucleic acid interaction. This dual functionality is not commonly found in similar compounds, making it a valuable compound for research and development .

Properties

CAS No.

853407-19-9

Molecular Formula

C13H10N4O3

Molecular Weight

270.24 g/mol

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)-1-(5-nitrofuran-2-yl)methanimine

InChI

InChI=1S/C13H10N4O3/c1-8-15-11-4-2-9(6-12(11)16-8)14-7-10-3-5-13(20-10)17(18)19/h2-7H,1H3,(H,15,16)

InChI Key

KLKKNQXKWUZIPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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